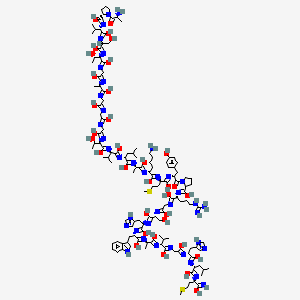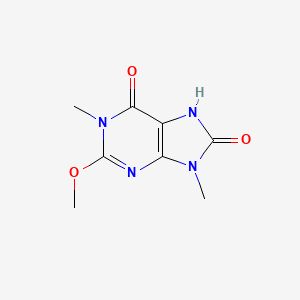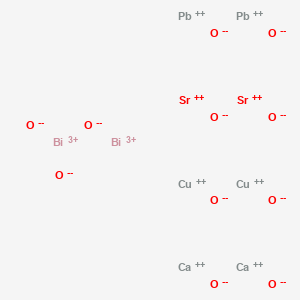
Bismuth lead strontium calcium copper oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bismuth lead strontium calcium copper oxide is a high-temperature superconductor known for its complex crystal structure and ability to exhibit superconductivity above liquid nitrogen temperatures . This compound, often referred to by its chemical formula Bi({1.6})Pb({0.4})Sr({1.6})Ca({2.0})Cu({2.8})O({9.2+x}), was discovered in 1988 and has since been a subject of extensive research due to its unique properties .
Preparation Methods
The preparation of bismuth lead strontium calcium copper oxide involves several synthetic routes. One common method is the solid-state reaction, where precursor powders of bismuth, lead, strontium, calcium, and copper oxides are mixed in stoichiometric ratios and subjected to high temperatures in an oxygen-free atmosphere . The mixture is then mechanically alloyed and heated according to a specific temperature profile, which includes ramp-up, dwell, and ramp-down stages. During the dwell stage, the atmosphere is switched to an oxygen-inclusive environment to oxidize the alloy and form the superconducting oxide . This process can also involve sintering to enhance the material’s properties.
Chemical Reactions Analysis
Bismuth lead strontium calcium copper oxide undergoes various chemical reactions, primarily involving oxidation and reduction. The compound’s superconducting properties are highly dependent on its oxygen content, which can be adjusted through controlled oxidation processes . Common reagents used in these reactions include oxygen and various metal nitrates. The major products formed from these reactions are different phases of the compound, such as Bi-2201, Bi-2212, and Bi-2223, each with distinct superconducting transition temperatures .
Scientific Research Applications
Bismuth lead strontium calcium copper oxide has numerous scientific research applications. In the field of energy, it is used in the development of high-temperature superconducting wires and tapes for electrical power transmission and electromagnets . In medicine, it is employed in the creation of superconducting magnetic circuits for medical devices and monitoring instruments . Additionally, this compound has been explored for hydrogen storage applications, where its porous structure can efficiently store hydrogen gas .
Mechanism of Action
The superconducting properties of bismuth lead strontium calcium copper oxide are attributed to its layered crystal structure, which facilitates the movement of Cooper pairs of electrons without resistance . . This interaction is crucial for the compound’s ability to exhibit superconductivity at high temperatures.
Comparison with Similar Compounds
Bismuth lead strontium calcium copper oxide is part of a broader family of high-temperature superconductors, including thallium barium calcium copper oxide (TBCCO) and mercury barium calcium copper oxide (HBCCO) . These compounds share similar layered structures and superconducting properties but differ in their critical temperatures and ease of synthesis. For example, TBCCO and HBCCO have different optimal doping levels and structural stability, making this compound unique in its balance of high critical temperature and practical applicability .
Conclusion
This compound is a remarkable compound with significant contributions to the field of high-temperature superconductivity. Its unique properties and diverse applications make it a valuable material for scientific research and industrial use. As research continues, the potential for new and innovative applications of this compound remains promising.
Properties
IUPAC Name |
dibismuth;dicalcium;dicopper;distrontium;lead(2+);oxygen(2-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Bi.2Ca.2Cu.11O.2Pb.2Sr/q2*+3;4*+2;11*-2;4*+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRDXBKFTJIBID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ca+2].[Ca+2].[Cu+2].[Cu+2].[Sr+2].[Sr+2].[Pb+2].[Pb+2].[Bi+3].[Bi+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Bi2Ca2Cu2O11Pb2Sr2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1.39e+03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116739-98-1 |
Source


|
| Record name | Bismuth lead strontium calcium copperoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


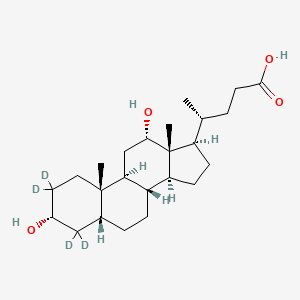
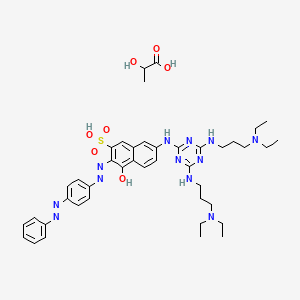
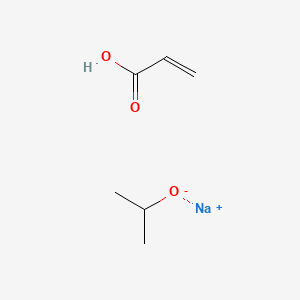
![5H-azeto[1,2-f]pteridine](/img/structure/B571242.png)

